Tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate
Description
Properties
Molecular Formula |
C10H19FN2O2 |
|---|---|
Molecular Weight |
218.27 g/mol |
IUPAC Name |
tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-6-7(12)4-8(13)5-11/h7-8H,4-6,12H2,1-3H3 |
InChI Key |
QJBVSYYFYCEZGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CF)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of Hydroxymethyl Intermediate
The synthesis begins with Boc-protected (2S,4R)-4-hydroxyproline methyl ester. The methyl ester at the 2-position is reduced to a hydroxymethyl group using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0°C to room temperature:
$$
\text{Boc-(2S,4R)-4-hydroxyproline methyl ester} \xrightarrow{\text{LiAlH}_4} \text{Boc-(2S,4R)-4-hydroxyprolinol}
$$
Fluorination with DAST
The hydroxymethyl group is fluorinated using diethylaminosulfur trifluoride (DAST) in dichloromethane (DCM) at -78°C:
$$
\text{Boc-(2S,4R)-4-hydroxyprolinol} \xrightarrow{\text{DAST}} \text{Boc-(2S,4R)-4-hydroxy-2-(fluoromethyl)pyrrolidine}
$$
This step achieves >80% yield in optimized conditions.
Conversion of 4-Hydroxy to Amino Group
The 4-hydroxy group is converted to an amine via a two-step process:
- Mesylation : Treatment with methanesulfonyl chloride (MsCl) in the presence of triethylamine (Et₃N) forms the mesylate.
- Azide Substitution and Reduction : Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C, followed by Staudinger reduction with triphenylphosphine (PPh₃) and water:
$$
\text{Boc-(2S,4R)-4-mesyl-2-(fluoromethyl)pyrrolidine} \xrightarrow{\text{NaN}3} \text{Boc-(2S,4R)-4-azido-2-(fluoromethyl)pyrrolidine} \xrightarrow{\text{PPh}3} \text{Target compound}
$$
Method 3: Nucleophilic Substitution with Fluoride Sources
Chloromethyl Intermediate Synthesis
A chloromethyl group is introduced at the 2-position via treatment of hydroxymethylprolinol with thionyl chloride (SOCl₂):
$$
\text{Boc-(2S,4R)-4-hydroxyprolinol} \xrightarrow{\text{SOCl}_2} \text{Boc-(2S,4R)-4-hydroxy-2-(chloromethyl)pyrrolidine}
$$
Fluoride Substitution
The chloromethyl group undergoes nucleophilic substitution with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C:
$$
\text{Boc-(2S,4R)-4-hydroxy-2-(chloromethyl)pyrrolidine} \xrightarrow{\text{KF}} \text{Boc-(2S,4R)-4-hydroxy-2-(fluoromethyl)pyrrolidine}
$$
Yields are lower (40–50%) due to poor leaving group reactivity.
Stereochemical Considerations and Resolution Techniques
Chiral Auxiliaries
Asymmetric synthesis using Evans oxazolidinones ensures the (2S,4R) configuration. The auxiliary directs stereochemistry during pyrrolidine ring formation.
Enzymatic Resolution
Racemic mixtures are resolved using lipases or esterases, which selectively hydrolyze one enantiomer. For example, Candida antarctica lipase B (CAL-B) achieves >90% enantiomeric excess (ee).
Industrial-Scale Production Approaches
Continuous Flow Synthesis
Microreactors enhance heat and mass transfer for fluorination steps, reducing reaction times from hours to minutes.
Green Chemistry Metrics
Solvent recycling and catalytic systems (e.g., CuBr for Ullmann couplings) improve atom economy.
Summary of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Reduction/Fluorination | LiAlH₄ reduction, DAST fluorination | 80 | High yield, mild conditions | Multi-step, cost of DAST |
| Mitsunobu | Fluoromethyl phenyl sulfone | 55 | Stereoretentive | Moderate yield, expensive reagents |
| Nucleophilic Substitution | KF substitution | 45 | Simple reagents | Low yield, high temperatures |
Comparative Analysis of Methods
- Method 1 is optimal for laboratory-scale synthesis due to high yields and reproducibility.
- Method 2 suits stereochemically complex targets but is cost-prohibitive for large-scale applications.
- Method 3 offers simplicity but suffers from scalability issues.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or fluoromethyl groups are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols .
Scientific Research Applications
Tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate are compared below based on substituents, stereochemistry, and applications.
Structural Analogs and Their Properties
Stereochemical Variations
- (2S,4R) vs. (2R,4S) Configuration: The (2S,4R) enantiomer (CAS 1207853-03-9) is favored in ADC synthesis due to its compatibility with L-amino acid-based linkers, whereas the (2R,4S) variant is used in spirocyclic compound synthesis .
- Fluoromethyl vs. Ethoxymethyl: Fluoromethyl derivatives exhibit higher metabolic stability compared to ethoxymethyl analogs (e.g., tert-butyl (2S,4R)-4-amino-2-(ethoxymethyl)pyrrolidine-1-carboxylate), which are prone to enzymatic hydrolysis .
Biological Activity
Tert-butyl 4-amino-2-(fluoromethyl)pyrrolidine-1-carboxylate, with the chemical formula and a molecular weight of approximately 218.27 g/mol, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula :
- Molecular Weight : 218.27 g/mol
- CAS Number : 1207853-03-9
- Purity : 95% .
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing pyrrolidine structures often exhibit significant pharmacological effects, including antimicrobial and antiviral properties.
Antimicrobial Activity
Recent studies have shown that pyrrolidine derivatives can possess substantial antibacterial activity. For instance, a related study indicated that pyrrole-based compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .
Case Studies
- Antibacterial Efficacy :
- Antiviral Potential :
Research Findings
A comprehensive review highlighted various biological activities associated with pyrrolidine derivatives, emphasizing their role in drug development for infectious diseases. The following table summarizes key findings related to the biological activities of this compound and related compounds:
Q & A
Q. Table 1. Optimization Parameters for Key Steps
| Step | Temperature | Catalysts/Reagents | Solvent | Yield Range |
|---|---|---|---|---|
| Fluoromethylation | 0–20°C | DMAP, TEA | DCM | 42–69% |
| Boc Protection | RT | Boc anhydride | THF | 78–93% |
Basic: Which analytical techniques are prioritized for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy:
- HRMS: Validates molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
- HPLC/TLC: Ensures ≥95% purity for biological studies .
Advanced: How can dynamic rotational isomerism affect NMR characterization, and what strategies mitigate such issues?
Methodological Answer:
Rotational isomerism around the pyrrolidine ring or fluoromethyl group can split NMR signals (e.g., tert-butyl esters exhibit rotameric equilibria ). Strategies include:
- Low-Temperature NMR: Slows rotational exchange, resolving overlapping peaks .
- Decoupling Techniques: F decoupling simplifies H NMR splitting patterns.
- Computational Modeling: Density Functional Theory (DFT) predicts dominant conformers to guide spectral assignments .
Advanced: What experimental approaches control stereoselectivity during fluoromethylation?
Methodological Answer:
- Chiral Catalysts: Cinchona alkaloids or transition-metal complexes direct asymmetric fluorination .
- Protecting Group Strategies: Boc protection prevents racemization of the amine during synthesis .
- Analytical Validation: Chiral HPLC or polarimetry confirms enantiomeric excess (≥90%) .
Application-Oriented: How do the tert-butyl and fluoromethyl groups influence pharmacokinetics?
Methodological Answer:
- Tert-Butyl Group: Enhances metabolic stability by shielding the amine from enzymatic degradation .
- Fluoromethyl Group: Increases lipophilicity and membrane permeability while resisting oxidative metabolism .
- Case Study: Analogous pyrrolidine derivatives show improved bioavailability in prodrug designs .
Safety: What protocols are critical for safe handling?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
